3-Phenylisoxazole-5-carbaldehyde

Description

Significance of Isoxazole (B147169) Core in Medicinal Chemistry and Organic Synthesis

The isoxazole nucleus is a key pharmacophore found in numerous biologically active compounds. rsc.orgresearchgate.net Its presence can enhance a molecule's pharmacological profile, including its efficacy and pharmacokinetic properties, while potentially reducing toxicity. semanticscholar.orgdaneshyari.com Isoxazoles exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. researchgate.netsemanticscholar.org This broad spectrum of activity has made them attractive scaffolds for drug discovery, with several isoxazole-containing drugs currently on the market. rsc.orgresearchgate.net For instance, Sulfisoxazole is used for urinary tract infections, and Risperidone is an antipsychotic medication. daneshyari.com

In organic synthesis, the isoxazole ring serves as a versatile intermediate. nih.gov The weak N-O bond within the ring can be cleaved under various conditions, allowing for the transformation of the isoxazole into other functional groups and heterocyclic systems. nih.gov Modern synthetic methodologies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, have further expanded the accessibility and derivatization of the isoxazole core. rsc.orgresearchgate.net

Overview of Aldehyde Functionality in Heterocyclic Chemistry

The aldehyde group (–CHO) is a highly reactive and synthetically useful functional group in organic chemistry. britannica.com When attached to a heterocyclic ring, it significantly influences the molecule's chemical behavior and provides a handle for further molecular elaboration. britannica.com Heterocyclic aldehydes are crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack, making it a key participant in a variety of chemical transformations. These include condensation reactions, the formation of imines and oximes, and various coupling reactions. nih.gov The reactivity of the aldehyde can be modulated by the electronic properties of the heterocyclic ring to which it is attached.

Research Landscape of Phenylisoxazole Derivatives

The research landscape of phenylisoxazole derivatives is vibrant and expanding, driven by the quest for new therapeutic agents and novel materials. Scientists are actively exploring the synthesis of new phenylisoxazole analogues and evaluating their biological activities. Recent studies have focused on creating derivatives with potential applications as antibacterial, anticancer, and anti-inflammatory agents. nih.govrsc.org

For example, a series of 4-nitro-3-phenylisoxazole derivatives have been synthesized and shown to possess potent antibacterial activity. rsc.org Other research has explored the development of 5-phenylisoxazole-3-carboxylic acid derivatives as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.gov The synthesis of various phenylisoxazole-3/5-carbaldehyde hydrazone and semicarbazone derivatives has also been reported, with some compounds showing promising antitubercular activity. researchgate.netcsic.es These studies underscore the continued interest in the phenylisoxazole scaffold as a source of new chemical entities with diverse applications.

Properties of 3-Phenylisoxazole-5-carbaldehyde

| Property | Value |

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol |

| CAS Number | 72418-40-7 |

| Appearance | Solid |

| Melting Point | 73-77 °C |

| Storage Temperature | 2-8°C |

This data is compiled from available chemical supplier information. sigmaaldrich.comsigmaaldrich.com

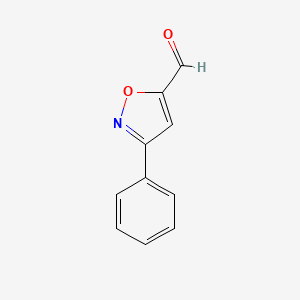

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-phenyl-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXMDUKWIYIKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463657 | |

| Record name | 3-PHENYLISOXAZOLE-5-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72418-40-7 | |

| Record name | 3-PHENYLISOXAZOLE-5-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,2-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Phenylisoxazole 5 Carbaldehyde

Strategies for Isoxazole (B147169) Ring Formation with 3-Phenyl Substitution and 5-Carbaldehyde Functionality

The construction of the isoxazole ring with the desired substitution pattern is a critical step in the synthesis of 3-phenylisoxazole-5-carbaldehyde. A common and effective strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This method, however, typically yields 3,5-disubstituted isoxazoles with high regioselectivity due to steric and electronic factors. mdpi.com Achieving the alternative 3,4-disubstituted pattern often requires more complex approaches, such as the use of organoruthenium catalysts. mdpi.com

One-pot methodologies are increasingly favored for their efficiency. For instance, a sequence involving the oxidation of propargylamines to oximes, followed by an intramolecular cyclization mediated by a copper catalyst, provides a direct route to isoxazoles. organic-chemistry.org This method demonstrates good functional group tolerance and can be scaled up, making it a practical choice for synthesizing various isoxazole derivatives. organic-chemistry.org

Targeted Synthesis of 3-Arylisoxazole-5-carbaldehydes via Selective Oxidation

The direct introduction of a carbaldehyde group at the C5 position of a pre-formed 3-phenylisoxazole (B85705) ring often involves the selective oxidation of a suitable precursor. A common precursor is the corresponding primary alcohol, 3-phenylisoxazol-5-yl)methanol. Various oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired reaction conditions and the presence of other functional groups in the molecule.

Green Chemistry Approaches and Catalysis in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. Green chemistry principles are being applied to the synthesis of isoxazole derivatives, focusing on the use of non-toxic solvents, renewable resources, and energy-efficient processes. semnan.ac.ir

One approach involves multicomponent reactions (MCRs) that allow for the synthesis of complex molecules in a single step, minimizing waste and improving atom economy. nih.gov For example, the reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride can be catalyzed by agro-waste-based catalysts in green solvents like glycerol. nih.gov Another innovative green method utilizes natural sunlight as a clean and inexpensive energy source for the synthesis of isoxazolones in water, eliminating the need for organic solvents and catalysts. semnan.ac.ir

Nanocatalyst Applications (e.g., Calcium Zincate)

Nanocatalysts are gaining prominence in organic synthesis due to their high surface area, reusability, and often enhanced catalytic activity. Calcium zincate (CaZnO2) nanoparticles, synthesized via a simple solution combustion method, have been effectively used as a cost-effective and reusable catalyst in the synthesis of isoxazole derivatives. tandfonline.comnih.govresearchgate.net This nanocatalyst has demonstrated consistent and long-lasting activity over several reaction cycles, highlighting its potential for sustainable chemical production. tandfonline.comnih.gov

Tandem Reaction Sequences for Trisubstituted Isoxazoles Incorporating Carbaldehyde Moieties

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and efficient pathway to complex molecules like trisubstituted isoxazoles. These sequences can be designed to incorporate the carbaldehyde functionality or a precursor group in a controlled manner.

Precursor Synthesis and Functional Group Transformations Leading to this compound

The synthesis of this compound can also be achieved through the functional group transformation of a suitable precursor.

Conversion of 3-Phenylisoxazole-5-carboxylic Acid to Carbaldehyde

A well-established route involves the reduction of 3-phenylisoxazole-5-carboxylic acid or its derivatives. The carboxylic acid can be first converted to a more reactive species, such as an acid chloride or an ester. For instance, 3-phenylisoxazole-5-carboxylic acid can be treated with thionyl chloride to form 3-phenylisoxazole-5-carbonyl chloride. nih.gov This intermediate can then be reduced to the corresponding aldehyde using a suitable reducing agent. Another approach involves the conversion of the carboxylic acid to an N,N-dimethylcarboxamide, which can then be reduced to the aldehyde. nih.gov

The following table summarizes key synthetic transformations for obtaining this compound and related derivatives.

| Starting Material | Reagents and Conditions | Product |

| 3-Phenylisoxazole-5-carboxylic acid | 1. Thionyl chloride; 2. Dimethylamine | N,N-Dimethyl-3-phenylisoxazole-5-carboxamide nih.gov |

| Phenylisoxazole-3/5-carbaldehyde derivative | Semicarbazide (B1199961) hydrochloride, CH3COONa, CH3OH/H2O, reflux | Phenylisoxazole-3/5-carbaldehyde semicarbazone csic.esulima.edu.pe |

| Phenylisoxazole 3/5-carbaldehyde derivative | Isonicotinylhydrazide, Methanol (B129727)/water | Phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone researchgate.net |

| Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Agro-waste catalyst (WEOFPA), Glycerol, 60 °C | 3-Methyl-4-(hetero)arylmethylene isoxazole-5(4H)-one nih.gov |

| 2-Aminobenzenethiol, Substituted 5-phenylisoxazole-3-carbaldehydes | Calcium-Zincate (CaZnO2) nanocatalyst | 3-(Benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives tandfonline.comnih.gov |

Derivatization Chemistry of 3 Phenylisoxazole 5 Carbaldehyde

Condensation Reactions of the Carbaldehyde Group

The aldehyde group of 3-phenylisoxazole-5-carbaldehyde readily undergoes condensation reactions with various nucleophiles, leading to a diverse range of derivatives. These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon double bond.

Synthesis of Hydrazone Derivatives

A study detailed the synthesis of eight new phenylisoxazole isoniazid (B1672263) derivatives, including several derived from this compound with different substituents on the phenyl ring. researchgate.netulima.edu.pe These compounds were characterized using various spectroscopic methods. researchgate.netulima.edu.pe

Table 1: Examples of Hydrazone Derivatives from this compound

| Derivative Name | Phenyl Ring Substituent | Reference |

| 3-(2′-fluorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone | 2'-fluoro | researchgate.netulima.edu.pe |

| 3-(2′-methoxyphenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone | 2'-methoxy | researchgate.netulima.edu.pe |

| 3-(2′-chlorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone | 2'-chloro | researchgate.netulima.edu.pe |

| 3-(3′-clorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone | 3'-chloro | researchgate.netulima.edu.pe |

| 3-(4′-bromophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone | 4'-bromo | researchgate.netulima.edu.pe |

Synthesis of Semicarbazone Derivatives

Semicarbazones are formed through the condensation of an aldehyde or ketone with semicarbazide (B1199961). sathyabama.ac.insathyabama.ac.in In the case of this compound, this reaction leads to the formation of this compound semicarbazone. The synthesis typically involves reacting the aldehyde with semicarbazide hydrochloride in the presence of a base like sodium acetate (B1210297). The reaction mixture is often heated to reflux to ensure completion.

Researchers have synthesized and characterized novel phenylisoxazole semicarbazone derivatives. ulima.edu.peresearchgate.net These studies often involve spectroscopic analysis to confirm the structure of the resulting compounds. ulima.edu.peresearchgate.net Semicarbazones are of interest due to their chemical properties and potential applications.

Formation of Imine Derivatives and Subsequent Transformations

Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. redalyc.org The reaction of this compound with a primary amine yields the corresponding imine derivative. This reaction is generally reversible and may require the removal of water to drive the equilibrium towards the product. nih.gov

The formation of the imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net Imines are versatile intermediates that can undergo various transformations. For example, they can participate in cycloaddition reactions. researchgate.net The reactivity of the imine group is similar to that of a carbonyl group, although generally less reactive. redalyc.orgresearchgate.net Lewis acids can be used to enhance the reactivity of imines. redalyc.orgresearchgate.net

Cyclization Reactions Utilizing the Carbaldehyde Moiety

The aldehyde functionality of this compound can be a key participant in cyclization reactions to form more complex heterocyclic systems. These reactions often involve the initial formation of an intermediate, such as an imine, which then undergoes an intramolecular or intermolecular cyclization. For instance, imines derived from aldehydes can react with benzynes and carbon dioxide in a three-component reaction to synthesize benzoxazinone (B8607429) derivatives. nih.gov Another example involves the [4+2] cycloaddition of electron-rich aminouracils with imine derivatives to form pyrimido[4,5-d]pyrimidines. nih.gov The ability of the isoxazole (B147169) scaffold to undergo such reactions highlights its utility in constructing diverse molecular architectures. chemimpex.com

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to nucleophilic attack. This leads to nucleophilic addition reactions, a fundamental class of reactions for aldehydes. A variety of nucleophiles, including organometallic reagents (like Grignard reagents), enolates, and heteroatomic nucleophiles (containing oxygen, nitrogen, or sulfur), can add to the carbonyl group. nih.govescholarship.org

The initial addition of a nucleophile to the aldehyde results in the formation of a tetrahedral alkoxide intermediate. Subsequent workup, typically with a protic source, yields the corresponding alcohol. The stereochemical outcome of these additions can often be controlled by the choice of reagents and reaction conditions.

Further Functionalization of the Phenyl Ring and Isoxazole Core

Beyond the reactions of the carbaldehyde group, the this compound scaffold itself can be further functionalized. The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The positions of these substitutions will be directed by the isoxazole ring system.

The isoxazole ring, while generally stable, can also be modified under certain conditions. For example, [3+2] cycloaddition reactions have been used to synthesize polysubstituted phenylisoxazoles. rsc.org This approach allows for the creation of a library of compounds with diverse substitution patterns on the isoxazole core, which can be valuable for screening for biological activity.

Advanced Spectroscopic and Computational Characterization of 3 Phenylisoxazole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationcsic.esresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment and connectivity of each atom in the molecule can be mapped out.

One-Dimensional NMR (¹H, ¹³C)researchgate.netrsc.orgbenchchem.com

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule. For isoxazole (B147169) derivatives, these spectra are crucial for confirming the successful synthesis and substitution pattern.

In the ¹H NMR spectrum of a typical phenylisoxazole carbaldehyde, the aldehyde proton (CHO) gives a characteristic singlet peak in the downfield region, generally between δ 9.8 and 10.2 ppm. The protons on the phenyl ring and the isoxazole ring appear as multiplets in the aromatic region (δ 7.2–8.1 ppm).

The ¹³C NMR spectrum is equally informative. The carbon of the aldehyde group is highly deshielded and appears at approximately δ 180-190 ppm. Carbons within the isoxazole ring have characteristic shifts, for instance, C4 is often found around δ 104 ppm, while the phenyl carbons resonate in the δ 125-135 ppm range. researchgate.net Substituents on the phenyl ring cause predictable shifts in the corresponding carbon signals, which aids in confirming their position.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Phenylisoxazole Carbaldehyde Scaffolds Note: Data is representative and based on the closely related 5-phenylisoxazole-3-carbaldehyde (B1588700) isomer and various derivatives. researchgate.net

| Atom | Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

| Aldehyde Proton | ¹H | 9.8 - 10.2 | Singlet |

| Aromatic Protons | ¹H | 7.2 - 8.1 | Multiplet |

| Isoxazole Ring Proton | ¹H | ~6.8 | Singlet |

| Aldehyde Carbon | ¹³C | 180 - 190 | |

| Isoxazole Ring Carbons | ¹³C | 95 - 170 | C3, C4, and C5 have distinct signals |

| Phenyl Ring Carbons | ¹³C | 125 - 135 |

Two-Dimensional NMR (NOESY) for Stereochemical Assignmentcsic.esresearchgate.net

When 3-Phenylisoxazole-5-carbaldehyde is converted into derivatives such as semicarbazones or isonicotinylhydrazones, the potential for E/Z isomerism arises around the newly formed C=N double bond. csic.esresearchgate.net Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a key technique for assigning the correct stereochemistry.

A NOESY experiment detects spatial proximity between protons. For example, in the isonicotinylhydrazone derivatives of phenylisoxazole carbaldehyde, a cross-peak correlation between the imine proton (CH=N) and the hydrazone proton (-NH) confirms the presence of the E configurational isomer. csic.es This through-space interaction would be absent in the Z isomer, providing unambiguous stereochemical assignment. This experimental finding is often corroborated by computational energy calculations to confirm that the E isomer is the more stable form. researchgate.net

Mass Spectrometry (MS) Analysis (e.g., ESI-MS)csic.esresearchgate.netnih.gov

Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for these types of polar, heterocyclic compounds.

For this compound (C₁₀H₇NO₂, Molecular Weight: 173.17 g/mol ), the ESI-MS spectrum is expected to show a prominent molecular ion peak. sigmaaldrich.com Depending on the ionization conditions, this would appear as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 174.17 or as a sodium adduct [M+Na]⁺ at m/z 196.16. csic.esresearchgate.net The observation of these ions confirms the molecular mass of the synthesized compound.

Analysis of related compounds like 3-phenylisoxazole (B85705) shows major peaks at m/z 145 (M⁺) and 144 ([M-H]⁺), suggesting that fragmentation can occur through loss of hydrogen or other small fragments. nih.gov For the carbaldehyde, a characteristic fragmentation pathway would be the loss of the carbonyl group (CO), resulting in a fragment ion 28 mass units lighter than the molecular ion.

Table 2: Expected ESI-MS Ions for this compound

| Ion | Formula | Expected m/z |

| Protonated Molecule | [C₁₀H₇NO₂ + H]⁺ | ~174.17 |

| Sodium Adduct | [C₁₀H₇NO₂ + Na]⁺ | ~196.16 |

Infrared (IR) Spectroscopy for Functional Group Identificationcsic.esresearchgate.netbenchchem.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features.

The most indicative absorption is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1650–1700 cm⁻¹. researchgate.net The presence of the isoxazole ring is confirmed by C=N stretching vibrations, usually observed around 1530–1600 cm⁻¹. researchgate.net Additionally, C-H stretching vibrations from the aromatic phenyl ring are seen at wavenumbers above 3000 cm⁻¹. csic.es

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | ~1650 - 1700 | Strong |

| Imine (C=N) | Stretch | ~1530 - 1600 | Medium-Strong |

| Aromatic C=C | Stretch | ~1450 - 1600 | Medium |

| Aromatic C-H | Stretch | > 3000 | Weak-Medium |

Electronic Spectroscopy (UV-Vis) and Optical Propertiesresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system, which includes the phenyl ring, the isoxazole ring, and the carbonyl group, allows this compound and its derivatives to absorb UV light.

Theoretical studies on isoxazole derivatives predict that their absorption properties can be analyzed by estimating the energy gap (HOMO-LUMO gap) using computational methods. researchgate.net The electronic transitions, typically π → π* transitions, give rise to absorption bands in the UV region. The specific wavelength of maximum absorption (λmax) is sensitive to the solvent and the substitution pattern on the aromatic ring. These optical properties are of interest for applications in materials science, such as in the development of nonlinear optical (NLO) materials. csic.es

Computational Chemistry and Quantum Mechanical Studiescsic.esnih.govresearchgate.net

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful complementary tool for characterizing molecules like this compound. DFT calculations are routinely used to predict and confirm experimental findings.

By employing methods such as B3LYP with basis sets like 6-311G or 6-311++G(d,p), researchers can perform geometry optimization to determine the most stable three-dimensional structure of the molecule. csic.esresearchgate.net These calculations can also predict vibrational frequencies, which can then be compared with experimental IR spectra to aid in peak assignment. nih.gov

Furthermore, quantum mechanical studies provide insight into the electronic properties of the molecule. The calculation of frontier molecular orbitals (HOMO and LUMO) and their energy gap helps in understanding the molecule's reactivity and predicting its UV-Vis absorption characteristics. csic.esresearchgate.net For derivatives, computational analysis can determine the relative stability of different isomers, supporting experimental results from techniques like NOESY. researchgate.net

Density Functional Theory (DFT) for Energetic, Structural, and Electronic Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the energetic, structural, and electronic characteristics of this compound and its derivatives. nih.gov Computational studies, often employing the B3LYP/6-311G++(d,p) level of theory, have been instrumental in elucidating the molecular geometry and stability of these compounds. csic.esresearchgate.netresearchgate.net For instance, research on semicarbazone and isonicotinylhydrazone derivatives of phenylisoxazole carbaldehyde has shown that DFT calculations can accurately predict the most stable conformers in both gas and liquid phases. researchgate.netresearchgate.net These theoretical findings are generally in good agreement with experimental spectrometric results. csic.esresearchgate.net

DFT calculations also provide valuable information on electronic properties. For example, studies on various derivatives have revealed that the presence and position of different substituents on the phenyl ring significantly influence the molecule's dipole moment. csic.es It has been observed that electron-donating groups like methoxy (B1213986) (OCH₃) and methyl (CH₃) lead to higher dipole moments compared to electron-withdrawing substituents such as chlorine (Cl) and bromine (Br). csic.es

Table 1: Calculated Energetic and Electronic Properties of this compound Derivatives

| Derivative | Basis Set | Calculated Property | Value |

| Semicarbazone Derivatives | B3LYP/6-311G++(d,p) | Dipole Moment (µ) with OCH₃ | Higher |

| Semicarbazone Derivatives | B3LYP/6-311G++(d,p) | Dipole Moment (µ) with Cl | Lower |

| Isonicotinylhydrazone Derivatives | B3LYP/6-311++G(d,p) | Conformational Stability | cisE most stable |

Conformational Analysis and Isomeric Forms (e.g., E/Z, cis/trans)

The conformational landscape of this compound derivatives is critical to understanding their reactivity and biological activity. Computational studies have demonstrated that for derivatives like semicarbazones and isonicotinylhydrazones, the cisE geometrical configuration is the most stable conformer in both gaseous and liquid states. csic.esresearchgate.netresearchgate.net This stability is a key factor in determining the predominant isomeric form present in a sample.

Experimental verification of these computational predictions often comes from 2D NMR spectroscopic techniques, such as ¹H-¹H NOESY. For example, the analysis of certain isonicotinylhydrazone derivatives in acetone-d6 (B32918) confirmed their existence in the trans(E) isomeric form, which was supported by DFT calculations. researchgate.net In a study on semicarbazone derivatives, it was found that the keto tautomer in its cisE conformational form accounts for over 96.9% of the conformational population. csic.es Furthermore, the planarity between the isoxazole and phenyl rings can vary among derivatives. csic.esnih.gov

Table 2: Conformational and Isomeric Data for Phenylisoxazole Derivatives

| Derivative Type | Method | Predominant Isomer/Conformer | Key Finding |

| Semicarbazones | DFT, ¹H-¹H NOESY | E isomer, cisE conformer | Keto tautomer in cisE form is highly predominant. csic.es |

| Isonicotinylhydrazones | DFT, ¹H-¹H NOESY | trans(E) isomer | Experimental and computational data are in agreement. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of chemical species by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy gap (Eg) between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. csic.es

For derivatives of this compound, FMO analysis has been used to compare the reactivity of different substituted compounds. csic.es The HOMO-LUMO gap can be influenced by the solvent and the nature of the substituents. csic.es For instance, in a series of semicarbazone derivatives, the compound with a particular substituent was found to be the most reactive (smallest Eg), while others were identified as the least reactive and most stable (largest Eg). csic.es This type of analysis helps in understanding how modifications to the molecular structure can tune its chemical behavior. csic.es

Table 3: Frontier Molecular Orbital (FMO) Data for Selected Phenylisoxazole Derivatives

| Derivative | Phase | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Eg) (eV) | Reactivity Prediction |

| Semicarbazone Derivative 1 | Gas | (Value) | (Value) | Lowest | Most reactive csic.es |

| Semicarbazone Derivative 5 | Gas | (Value) | (Value) | Highest | Least reactive csic.es |

| Semicarbazone Derivative 6 | Liquid | (Value) | (Value) | Highest | Least reactive csic.es |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netnih.govorientjchem.org In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.net

For derivatives of this compound, MEP analysis has consistently shown that the oxygen atom of the carbonyl group (C=O) is a primary site for electrophilic attack due to its high negative potential. csic.esresearchgate.net Conversely, the hydrogen atoms of amide or hydrazone fragments exhibit positive potential, making them susceptible to nucleophilic attack. csic.esresearchgate.net These findings are crucial for understanding the intermolecular interactions and reaction mechanisms of these compounds.

Natural Bonding Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netyoutube.comresearchgate.netwisc.edu It is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. youtube.com

In the context of this compound derivatives, NBO analysis has been employed to understand the stability conferred by certain structural features. researchgate.net For example, the presence of a hydrazone fragment can lead to significant stabilizing effects through hyperconjugative interactions. researchgate.net The second-order perturbation energy, E(2), calculated in NBO analysis, provides a measure of the strength of these interactions. researchgate.net For instance, strong interactions have been identified between the lone pair of a nitrogen atom and the π* anti-bonding orbital of the adjacent C=O group in semicarbazone derivatives. csic.es

Table 4: NBO Analysis of Hyperconjugative Interactions in a Phenylisoxazole Semicarbazone Derivative

| Donor NBO | Acceptor NBO | E(2) (kJ·mol⁻¹) | Interaction Type |

| LP(1)N14c | π*(C15-O16) | 191.7 - 197.4 | Hyperconjugative stabilization csic.es |

Global Reactivity Descriptors

For derivatives of this compound, these descriptors have been calculated to classify molecules as "hard" or "soft" and to quantify their electrophilic character. csic.es Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. csic.es The electrophilicity index (ω) provides a measure of a molecule's ability to accept electrons. These calculated descriptors are often consistent with the qualitative predictions from MEP and FMO analyses. csic.es

Table 5: Global Reactivity Descriptors for a Series of Phenylisoxazole Semicarbazone Derivatives

| Descriptor | Definition | Significance |

| Ionization Potential (IP) | -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -E_LUMO | Energy released when an electron is added. |

| Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution. csic.es |

| Softness (σ) | 1 / η | Reciprocal of hardness. csic.es |

| Electrophilicity (ω) | µ² / (2η) | Measure of electrophilic character. csic.es |

Research into Biological Activities and Medicinal Chemistry Applications of 3 Phenylisoxazole 5 Carbaldehyde Derivatives

Antitubercular Activity

Derivatives of 3-phenylisoxazole-5-carbaldehyde have emerged as a noteworthy class of compounds in the search for new antitubercular agents. Researchers have synthesized and evaluated various series of these compounds, particularly isonicotinylhydrazone derivatives, for their ability to inhibit the growth of Mycobacterium tuberculosis.

In Vitro Studies Against Mycobacterium tuberculosis Strains (e.g., H37Rv, TB DM97)

In vitro testing has been crucial in determining the antimycobacterial potential of this compound derivatives. Studies have utilized standard strains of Mycobacterium tuberculosis, including the drug-sensitive H37Rv (ATCC-27294) and the resistant TB DM97 strain, to assess the efficacy of newly synthesized compounds. researchgate.netulima.edu.peupch.edu.peuchile.clulima.edu.pecsic.es

In one such study, a series of eight new phenylisoxazole isonicotinylhydrazone derivatives were synthesized and evaluated. researchgate.netuchile.clulima.edu.pe All tested compounds demonstrated notable bioactivity against the sensitive H37Rv strain, with Minimum Inhibitory Concentration (MIC) values ranging from 0.34 to 0.41 µM. researchgate.netulima.edu.peupch.edu.peuchile.cl Some of these derivatives also showed significant activity against the resistant TB DM97 strain. researchgate.netulima.edu.peupch.edu.peuchile.cl Specifically, compounds bearing a 4'-methoxy or 4'-methyl substitution on the phenyl ring exhibited cytotoxicity against the resistant strain, with MIC values of 12.41 µM and 13.06 µM, respectively. researchgate.netulima.edu.peupch.edu.peuchile.cl

| Compound Derivative | Target Strain | MIC (µM) | Source(s) |

| Phenylisoxazole Isonicotinylhydrazones | M. tuberculosis H37Rv (sensitive) | 0.34–0.41 | researchgate.net, ulima.edu.pe, upch.edu.pe, uchile.cl |

| 5-(4'-methoxyphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone | M. tuberculosis TB DM97 (resistant) | 12.41 | researchgate.net, ulima.edu.pe, upch.edu.pe, uchile.cl |

| 5-(4'-methylphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone | M. tuberculosis TB DM97 (resistant) | 13.06 | researchgate.net, ulima.edu.pe, upch.edu.pe, uchile.cl |

Structure-Activity Relationship (SAR) Studies for Antitubercular Agents

Structure-activity relationship (SAR) studies provide insight into how the chemical structure of a compound influences its biological activity. For antitubercular agents derived from this compound, certain structural features have been identified as important for their efficacy. The core isoxazole (B147169) ring is considered a key pharmacophore. nih.gov

In the series of phenylisoxazole isonicotinylhydrazone derivatives, the position and nature of substituents on the phenyl ring play a crucial role. For instance, the presence of an electron-donating group, such as a methoxy (B1213986) (-OCH3) or methyl (-CH3) group at the 4'-position of the phenyl ring, was associated with enhanced cytotoxicity against the resistant TB DM97 strain. researchgate.netulima.edu.peupch.edu.pe This suggests that modifications at this position can be a key strategy for developing agents effective against resistant tuberculosis. Furthermore, computational studies using methods like Density Functional Theory (DFT) have been employed to support the structural elucidation and understand the electronic properties of these active compounds. researchgate.netulima.edu.peupch.edu.pe

Comparison with Isoniazid (B1672263) Drug Efficacy

Isoniazid is a cornerstone first-line drug for the treatment of tuberculosis. nih.govresearchgate.net Therefore, the efficacy of new potential antitubercular agents is often benchmarked against it. In studies involving this compound isonicotinylhydrazone derivatives, all tested compounds exhibited moderate to potent bioactivity when compared to isoniazid against the H37Rv sensitive strain. researchgate.netulima.edu.peupch.edu.peuchile.cl The MIC values for the derivatives (0.34–0.41 µM) were found to be more potent than that of the isoniazid reference drug (MIC = 0.91 µM) under the same experimental conditions. researchgate.netulima.edu.peupch.edu.peuchile.cl

Moreover, against the resistant TB DM97 strain, certain derivatives showed significantly higher cytotoxicity compared to isoniazid. researchgate.netulima.edu.peupch.edu.peuchile.cl For example, the derivatives 5-(4'-methoxyphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone and 5-(4'-methylphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone were found to be approximately two times more cytotoxic than isoniazid against this resistant strain. researchgate.netulima.edu.peupch.edu.peuchile.cl

Antimicrobial and Antibacterial Activities

The isoxazole scaffold is present in numerous compounds possessing a broad spectrum of antimicrobial and antibacterial properties. researchgate.net Derivatives of this compound have been investigated for these activities, showing potential for development into new antimicrobial agents. chemimpex.com

Research has shown that isoxazole derivatives can be effective against various bacterial strains. researchgate.net For example, a study focused on the synthesis of polysubstituted phenylisoxazoles via [3+2] cycloaddition discovered that 4-nitro-3-phenylisoxazole derivatives exhibited good antibacterial activities against plant pathogenic bacteria, including Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac). nih.gov The EC50 values of these nitroisoxazole derivatives were found to be significantly better than the positive control, bismerthiazol. nih.gov Additionally, phenylisoxazole-3/5-carbaldehyde semicarbazone derivatives have been synthesized and are noted for their potential antibacterial applications, among other biological activities.

Anti-inflammatory and Analgesic Potential

The this compound framework serves as a valuable intermediate in the synthesis of compounds with potential anti-inflammatory and analgesic properties. chemimpex.comchemimpex.com Various studies have explored isoxazole derivatives for their ability to alleviate pain and inflammation.

A series of novel 3-substituted isoxazole-4-carboxamide derivatives were synthesized and screened for their analgesic potential using acetic acid-induced writhing and hot plate tests in animal models. nih.govresearchgate.net While most of the synthesized compounds showed low to moderate analgesic activity, one derivative with a methoxy group demonstrated high analgesic activity, comparable to the standard drug tramadol. nih.govresearchgate.net Further investigation suggested that the analgesic effects of the active compounds were mediated through a non-opioid receptor pathway. nih.govresearchgate.net In other research, newly synthesized isoxazole derivatives were also evaluated for analgesic activity using Eddy's hot plate method, with some compounds showing good results. sarpublication.com The anti-inflammatory potential of isoxazole-containing compounds is also a subject of interest, with some derivatives being investigated for their ability to inhibit inflammatory mediators. researchgate.netnih.gov

Anticancer and Cytotoxicity Investigations

The development of new anticancer agents is a critical area of research, and heterocyclic compounds like isoxazoles have shown promise. researchgate.net Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

In one study, a series of isoxazole-carboxamide derivatives were synthesized and tested for their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. nih.gov Two of the compounds were most active against Hep3B cells, with IC50 values around 23 µg/ml. nih.gov These compounds were found to induce a delay in the G2/M phase of the cell cycle and shift the cell death mechanism from necrosis to apoptosis. nih.gov Another study prepared a series of 4-aryl-4H-chromenes containing a 5-arylisoxazol-3-yl moiety and investigated their in vitro cytotoxic activity against a panel of tumor cell lines. lookchem.com Furthermore, as mentioned in the antitubercular section, some phenylisoxazole isonicotinylhydrazone derivatives have demonstrated cytotoxicity, particularly against a resistant strain of M. tuberculosis. researchgate.netulima.edu.peupch.edu.peuchile.cl

Enzyme Inhibition Studies

Derivatives of this compound have demonstrated significant inhibitory activity against several key enzymes implicated in various diseases. The aldehyde group at the 5-position provides a reactive handle for creating more complex molecules, such as hydrazones and semicarbazones, which often exhibit enhanced biological effects.

One notable area of investigation is the inhibition of xanthine (B1682287) oxidase, an enzyme crucial in purine (B94841) metabolism and linked to conditions like gout. A series of 5-phenylisoxazole-3-carboxylic acid derivatives, structurally related to the carbaldehyde, were synthesized and evaluated for their ability to inhibit this enzyme. Many of these compounds showed inhibitory potency in the micromolar to submicromolar range. nih.gov Molecular modeling suggested that these derivatives could serve as a scaffold for designing new non-purine xanthine oxidase inhibitors. nih.gov

In the realm of infectious diseases, isoxazole derivatives have been explored as antitubercular agents. Phenylisoxazole isonicotinylhydrazone derivatives, synthesized from the corresponding this compound, have been tested against Mycobacterium tuberculosis. researchgate.net These compounds exhibited promising bioactivity against the sensitive H37Rv strain, with some derivatives showing even greater cytotoxicity against resistant strains compared to the standard drug, isoniazid. researchgate.net

Furthermore, derivatives have shown potent antibacterial activity through the inhibition of bacterial enzymes. Studies on 4-nitro-3-phenylisoxazole derivatives revealed strong inhibition against plant pathogenic bacteria like Xanthomonas oryzae and Xanthomonas axonopodis. nih.govrsc.org The inhibitory activity of some of these compounds surpassed that of commercial antibacterial agents. nih.gov While not directly derived from the carbaldehyde, other isoxazole-containing compounds have been identified as inhibitors of bacterial carbonic anhydrases, highlighting the broader potential of the isoxazole scaffold in targeting bacterial enzymes. nih.gov

The anticancer potential of these derivatives is often linked to enzyme inhibition. For instance, some isoxazole derivatives function as anticancer agents by inhibiting enzymes such as aromatase, topoisomerase, and histone deacetylases (HDAC). nih.gov Certain 3,5-diaryl isoxazole derivatives have been investigated as inhibitors of Ribosomal protein S6 kinase beta-1 (S6K1), a target in prostate cancer. nih.gov

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme/Organism | Activity (MIC/IC50) | Reference |

| 5-Phenylisoxazole-3-carboxylic acids | Xanthine Oxidase | Micromolar to submicromolar | nih.gov |

| Phenylisoxazole isonicotinylhydrazones | Mycobacterium tuberculosis H37Rv | 0.34–0.41 μM | researchgate.net |

| Phenylisoxazole isonicotinylhydrazones | Mycobacterium tuberculosis TB DM97 (Resistant) | 12.41–13.06 μM | researchgate.net |

| 4-Nitro-3-phenylisoxazoles | Xanthomonas oryzae (Xoo) | >90% inhibition at 50 µg/mL | nih.gov |

| 4-Nitro-3-phenylisoxazoles | Xanthomonas axonopodis (Xac) | >90% inhibition at 50 µg/mL | nih.gov |

| 3,5-Diaryl isoxazoles | Ribosomal protein S6 kinase beta-1 (S6K1) | Not specified | nih.gov |

Interaction with Biological Macromolecules (e.g., DNA Binding)

The interaction of small molecules with biological macromolecules like DNA is a key mechanism for many therapeutic agents. Derivatives of the isoxazole family have been investigated for their ability to bind to DNA. For example, thiosemicarbazone (TSC) derivatives of 1,10-phenanthroline, a related heterocyclic system, have been shown to bind and stabilize telomeric quadruplex DNA more effectively than double-stranded DNA. nih.gov These studies, which utilize techniques such as FRET-based DNA melting assays, equilibrium dialysis, and circular dichroism, provide a framework for understanding how isoxazole-based compounds might interact with nucleic acids. nih.gov The ability to selectively bind to specific DNA structures, such as G-quadruplexes found in telomeres, is a promising strategy for developing anticancer drugs.

Mechanism of Action Studies for Bioactive Derivatives

Understanding the precise mechanism of action is crucial for the development of drug candidates. For derivatives of this compound, the mechanism often involves targeting specific cellular pathways or enzymes.

In anticancer applications, isoxazole derivatives have been shown to act through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with key signaling pathways. nih.govnih.gov For example, the anticancer activity of certain 3,5-diaryl isoxazole derivatives against prostate cancer cells has been linked to their selectivity for cancer cells over non-tumorigenic cells, with molecular docking studies suggesting binding to the S6K1 protein. nih.gov Other isoxazole compounds exert their effects by inhibiting tubulin polymerization, a critical process in cell division.

For antitubercular derivatives, such as the phenylisoxazole isonicotinylhydrazones, the mechanism is believed to involve the inhibition of mycolic acid synthesis, a vital component of the mycobacterial cell wall. researchgate.net This is a similar mechanism to the parent drug isoniazid, which requires activation in vivo. The derivatization of the isoxazole scaffold is explored as a strategy to overcome resistance mechanisms, such as the acetylation of isoniazid by M. tuberculosis. researchgate.net

In the context of antibacterial activity, computational studies, including molecular electrostatic potential (MEP) analysis, have been used to understand the reactivity of these molecules. For semicarbazone derivatives, the oxygen atom of the carbonyl group is identified as a likely site for electrophilic attack, while hydrogen atoms on the amide and hydrazone fragments are susceptible to nucleophilic attack, indicating potential sites for interaction with biological targets. ulima.edu.peulima.edu.peresearchgate.net

Design and Synthesis of Potential Drug Candidates

The this compound core is a foundational element for rational drug design. Its aldehyde functional group is readily converted into other functionalities, such as semicarbazones, isonicotinylhydrazones, and carboxamides, allowing for systematic structural modifications to optimize biological activity. researchgate.netulima.edu.penih.gov

The synthesis of these derivatives is often straightforward. For instance, semicarbazone derivatives are typically prepared through the reaction of the parent carbaldehyde with semicarbazide (B1199961) hydrochloride. ulima.edu.peulima.edu.pe Similarly, isonicotinylhydrazone derivatives are synthesized by reacting the carbaldehyde with isoniazid. researchgate.net The synthesis of 3,5-diaryl isoxazole anticancer agents and 5-phenylisoxazole-3-carboxylic acid-based xanthine oxidase inhibitors also follows multi-step but well-established synthetic routes. nih.govnih.gov

Computational methods play a significant role in the design of new candidates. researchgate.net Molecular modeling and docking studies are used to predict the binding modes of designed compounds with their target enzymes, such as xanthine oxidase or S6K1, providing insights for further structure-guided design. nih.govnih.gov These computational approaches help in prioritizing which derivatives to synthesize and test, making the drug discovery process more efficient. The synthesis of new compounds is often followed by extensive characterization using techniques like NMR, FT-IR, and mass spectrometry to confirm their structure and purity. researchgate.netulima.edu.pe

Applications in Advanced Materials and Fine Chemicals Research

Role as Versatile Building Block in Organic Synthesis

The aldehyde functional group in 3-Phenylisoxazole-5-carbaldehyde serves as a key reaction site, enabling its use as a versatile building block for constructing more complex molecular frameworks. Its utility is prominently demonstrated in condensation reactions, particularly with amine-containing compounds to form Schiff bases and related derivatives.

Detailed research has shown the successful synthesis of novel semicarbazone and isonicotinylhydrazone derivatives starting from this compound and its 3/5-carbaldehyde isomers. nih.govcsic.esresearchgate.net For instance, a series of six new phenylisoxazole semicarbazone derivatives were synthesized by reacting the corresponding phenylisoxazole-3/5-carbaldehyde with semicarbazide (B1199961) hydrochloride. nih.gov The reaction typically involves heating the components at reflux in a solvent like methanol (B129727), followed by stirring at room temperature to precipitate the product. nih.gov

Similarly, eight new phenylisoxazole isonicotinylhydrazone derivatives were synthesized by reacting various substituted this compound compounds with isoniazid (B1672263) (isonicotinic acid hydrazide). researchgate.net These reactions highlight the role of the aldehyde as a key synthon for creating molecules with potential biological activities. researchgate.net The synthesized compounds were extensively characterized using methods such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry to confirm their structures. nih.govresearchgate.net

The versatility of this building block allows for the introduction of various substituents on the phenyl ring, leading to a library of derivatives with tailored properties. csic.esresearchgate.net This adaptability makes this compound a valuable intermediate in the field of fine chemicals and medicinal chemistry research. researchgate.net

Table 1: Examples of Derivatives Synthesized from this compound

| Derivative Class | Reactant | Synthesized Compound Example | Ref |

|---|---|---|---|

| Semicarbazones | Semicarbazide hydrochloride | This compound semicarbazone | nih.gov |

| Isonicotinylhydrazones | Isoniazid | 3-(2′-Fluorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone | researchgate.net |

| Isonicotinylhydrazones | Isoniazid | 3-(2′-Methoxyphenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone | researchgate.net |

| Isonicotinylhydrazones | Isoniazid | 3-(2′-Chlorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone | researchgate.net |

Development of Polymers and Coatings

The isoxazole (B147169) ring is a component in the development of advanced materials, including polymers and coatings, due to its contribution to the chemical and thermal stability of the resulting products. chemimpex.com While specific research detailing the polymerization of this compound is not extensively documented in the reviewed literature, its potential as a monomer or modifying agent can be inferred from its chemical structure. The aldehyde group can participate in polymerization reactions, such as condensation polymerization with difunctional monomers. Furthermore, the phenylisoxazole moiety can be incorporated into polymer backbones to enhance properties like thermal resistance and specific electronic characteristics. Its derivatives could be used to create functional coatings with specialized surface properties.

Synthesis of Dyes and Pigments

Heterocyclic compounds are crucial in the dye industry, and this compound serves as a potential intermediate for the synthesis of novel dyes and pigments. csic.eschemimpex.com The isoxazole ring can act as an effective auxochrome, modifying the color and fastness properties of a dye molecule. Derivatives of this compound, such as semicarbazones, have been noted for their potential application in the dye industry. csic.es

The synthesis of heterocyclic azo dyes, for example, often involves the diazotization of a heterocyclic amine and subsequent coupling with a suitable coupling component. nih.gov While direct examples starting from an amino-derivative of 3-phenylisoxazole (B85705) were not found in the searched literature, the aldehyde group can be used to build larger conjugated systems, which is a key principle in chromophore design. Condensation of the aldehyde with active methylene (B1212753) compounds is a common strategy to create styryl dyes, suggesting a pathway for developing colorants based on this scaffold.

Photochromic, Nonlinear Optical (NLO), and Semiconducting Properties for Optoelectronics

Research has indicated that derivatives of this compound are promising candidates for applications in the field of new materials, including organic electronics and optoelectronics. csic.es Specifically, their potential photochromic, nonlinear optical (NLO), and semiconducting properties are of significant interest. csic.es

Photochromic materials can reversibly change color upon exposure to light, a property valuable for applications like optical data storage and smart windows. sigmaaldrich.com Semicarbazones derived from phenylisoxazole-carbaldehydes have been studied in this context. csic.es

Nonlinear optical (NLO) materials are essential for technologies like frequency conversion and optical switching. The NLO response in organic molecules often arises from intramolecular charge transfer between electron-donating and electron-accepting parts of the molecule, facilitated by a π-conjugated system. Theoretical studies on semicarbazone derivatives of this compound have been conducted to evaluate their electronic and structural properties. csic.esunb.ca Computational analyses, using methods like Density Functional Theory (DFT), have been employed to calculate properties such as the frontier molecular orbital (HOMO-LUMO) energies. unb.ca The energy gap (Eg) between the HOMO and LUMO is an important indicator of a molecule's potential reactivity and its NLO and semiconducting properties. unb.ca A smaller energy gap generally correlates with higher polarizability and a more significant NLO response. unb.ca

Table 2: Calculated HOMO-LUMO Gap Energies (Eg) for Phenylisoxazole Semicarbazone Derivatives

| Compound | Eg (Gas Phase, eV) | Eg (Acetone, eV) | Eg (DMSO, eV) | Stability/Reactivity Indication | Ref |

|---|---|---|---|---|---|

| Derivative 1 | 4.67 | 4.65 | 4.65 | Less stable, most reactive | unb.ca |

| Derivative 5 | 4.88 | 4.84 | 4.83 | Most stable (in gas phase) | unb.ca |

| Derivative 6 | 4.87 | 4.87 | 4.87 | Most stable (in liquid phase) | unb.ca |

Note: The specific structures for derivatives 1, 5, and 6 are detailed in the cited research paper. The table illustrates the range of calculated energy gaps.

Future Research Directions and Perspectives

Exploration of Novel Derivatization Pathways

The aldehyde functional group at the 5-position of the isoxazole (B147169) ring serves as a versatile handle for a wide array of chemical transformations. Future research will undoubtedly focus on exploring novel derivatization pathways to expand the chemical space accessible from this starting material. One promising avenue is the synthesis of new semicarbazone derivatives. csic.esulima.edu.peresearchgate.net By reacting 3-phenylisoxazole-5-carbaldehyde with various semicarbazide (B1199961) hydrochlorides, a library of novel compounds can be generated. csic.es These reactions typically involve refluxing the reactants in a suitable solvent system, such as methanol (B129727) and water, often with the addition of a base like sodium acetate (B1210297) to facilitate the reaction. csic.es

Another area of interest lies in the synthesis of isonicotinylhydrazone derivatives. researchgate.netuchile.clulima.edu.pecsic.es These compounds, formed by the condensation of this compound with isoniazid (B1672263), have shown potential as antitubercular agents. researchgate.netuchile.clulima.edu.pecsic.es The synthesis is typically carried out in a methanol-water mixture. researchgate.net Further exploration of different substituted phenylisoxazole carbaldehydes and modifications of the isoniazid backbone could lead to derivatives with enhanced activity and improved pharmacokinetic profiles.

The development of multicomponent reactions involving this compound is also a burgeoning field. elifesciences.org These reactions, which combine three or more reactants in a single step, offer an efficient and atom-economical approach to generating molecular diversity. elifesciences.org Exploring the use of this compound in such reactions could lead to the discovery of entirely new classes of isoxazole-containing compounds with unique structural features and biological activities.

Advanced Pharmacological Screening and In Vivo Studies

While initial studies have hinted at the biological potential of this compound derivatives, a comprehensive understanding of their pharmacological profiles requires more advanced screening and in vivo evaluation. Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govrsc.orgsemanticscholar.orgresearchgate.netbohrium.com

Future pharmacological screening should encompass a wider range of biological targets. For instance, derivatives could be tested for their activity against various cancer cell lines, pathogenic bacteria, and fungi. bohrium.com The antitubercular activity of isonicotinylhydrazone derivatives against both sensitive and resistant strains of Mycobacterium tuberculosis warrants further investigation. researchgate.netuchile.clulima.edu.pe Some derivatives have already shown moderate bioactivity against the H37Rv sensitive strain. researchgate.netuchile.clulima.edu.pe

Beyond in vitro assays, promising candidates must be subjected to rigorous in vivo studies to assess their efficacy, toxicity, and pharmacokinetic properties in living organisms. nih.gov Animal models can provide crucial data on how these compounds are absorbed, distributed, metabolized, and excreted, which is essential for their potential development as therapeutic agents. nih.gov For example, in vivo antioxidant potential can be evaluated in mice. nih.gov

Computational Design of Enhanced Bioactive Molecules

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. ulima.edu.peresearchgate.net These techniques can be leveraged to design and predict the bioactivity of novel this compound derivatives, thereby streamlining the discovery process.

Density Functional Theory (DFT) calculations can be employed to study the energetic, structural, and electronic properties of synthesized compounds. csic.esulima.edu.peresearchgate.net This information can help in understanding the stability of different conformers and tautomeric forms. csic.esulima.edu.peresearchgate.net For example, computational studies have been used to determine the most stable geometrical configuration of phenylisoxazole semicarbazone derivatives. csic.esulima.edu.pe

Molecular docking simulations can predict the binding affinity and mode of interaction of these derivatives with specific biological targets, such as enzymes or receptors. csic.es This allows for the rational design of molecules with improved potency and selectivity. By analyzing the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), researchers can gain insights into the reactivity and potential sites for electrophilic and nucleophilic attack, guiding the design of more effective drug candidates. csic.esulima.edu.peresearchgate.net

Development of Sustainable Synthetic Routes

In line with the growing emphasis on green chemistry, the development of sustainable synthetic routes for this compound and its derivatives is a critical area of future research. Traditional synthetic methods often involve hazardous reagents, toxic solvents, and harsh reaction conditions. elifesciences.org

Recent advancements have focused on greener alternatives, such as the use of deep eutectic solvents (DESs) as a reaction medium. acs.orgacs.orgnih.gov DESs are biodegradable, have low toxicity, and can often be recycled and reused, making them an environmentally friendly alternative to conventional organic solvents. acs.orgacs.orgnih.gov The synthesis of 3,5-disubstituted isoxazoles has been successfully achieved in DESs like choline (B1196258) chloride:urea. acs.org

Other sustainable approaches include the use of ultrasound irradiation to accelerate reactions and improve yields, often under solvent-free conditions. elifesciences.org Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times. nih.gov The development of continuous flow synthesis methods also offers advantages in terms of efficiency, safety, and scalability. acs.org These green methodologies not only reduce the environmental impact of chemical synthesis but can also lead to improved process efficiency and cost-effectiveness.

Integration with Emerging Technologies in Chemical Research

The future of chemical research on this compound will be shaped by the integration of emerging technologies. High-throughput screening (HTS) platforms can be utilized to rapidly screen large libraries of derivatives against a multitude of biological targets, accelerating the identification of lead compounds.

The application of artificial intelligence (AI) and machine learning algorithms can further enhance the drug discovery process. These technologies can analyze vast datasets from chemical syntheses and biological assays to identify structure-activity relationships (SAR) and predict the properties of virtual compounds, guiding the synthesis of the most promising candidates.

Furthermore, advancements in analytical techniques, such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy, will continue to be crucial for the unambiguous characterization of novel derivatives. csic.esulima.edu.peresearchgate.netresearchgate.net These technologies provide detailed structural information that is essential for understanding the properties and behavior of these molecules. The convergence of these cutting-edge technologies will undoubtedly accelerate the pace of discovery and innovation in the field of isoxazole chemistry.

Q & A

Q. What are the most reliable synthetic routes for 3-phenylisoxazole-5-carbaldehyde, and how can reaction conditions be optimized for reproducibility?

The compound is commonly synthesized via cycloaddition of nitrile oxides to alkynes or through nucleophilic substitution reactions. For example, solvent-free microwave-assisted methods using silicon oxide as a catalyst achieve yields >85% under optimized conditions (100–120°C, 10–15 min) . Key parameters to optimize include temperature, catalyst loading (e.g., 10–20 wt% SiO₂), and reaction time. Characterization via IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (aldehyde proton at δ 9.8–10.2 ppm) confirms structural integrity .

Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

- IR Spectroscopy : The aldehyde carbonyl stretch (1700–1720 cm⁻¹) and isoxazole ring vibrations (1600–1650 cm⁻¹) are diagnostic.

- ¹H NMR : The aldehyde proton appears as a singlet (δ ~10.0 ppm), while the isoxazole C5-H resonates as a doublet (δ 6.5–7.0 ppm, J = 1.5–2.0 Hz).

- HRMS : The molecular ion peak ([M+H]⁺) at m/z 173.0481 (C₁₀H₇NO₂) confirms the molecular formula .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel with ethyl acetate/hexane (1:4 v/v) achieves >95% purity. Recrystallization from ethanol/water (70:30) yields colorless crystals suitable for X-ray diffraction . Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict preferential formation of the 3,5-regioisomer over 4,5-products. Frontier Molecular Orbital (FMO) analysis identifies nitrile oxide HOMO interactions with alkyne LUMO as the driving force . Experimental validation via NOESY (to confirm spatial proximity of substituents) and single-crystal XRD refines computational predictions .

Q. What strategies resolve contradictions in reported synthetic yields for solvent-free vs. solution-phase reactions?

Comparative studies show solvent-free microwave synthesis (85–91% yield) outperforms solution-phase methods (70–80%) due to reduced side reactions. Key variables include:

- Dielectric constant : Solvent-free systems minimize polarity-driven side products.

- Catalyst stability : SiO₂ retains activity over 5 cycles in solvent-free conditions vs. leaching in solvents . Statistical tools (e.g., ANOVA) can isolate significant factors (e.g., temperature, catalyst type) across conflicting datasets .

Q. How does crystal packing influence the reactivity of this compound in solid-state reactions?

Single-crystal XRD reveals a planar isoxazole ring with a dihedral angle of 5.2° relative to the phenyl group, facilitating π-π stacking. This arrangement promotes solid-state [2+2] cycloadditions under UV light. SHELXL refinement (R1 < 0.05) validates intermolecular distances (3.4–3.6 Å) critical for reactivity .

Q. What methodologies enable the integration of this compound into multicomponent reactions for bioactive heterocycles?

The aldehyde group participates in Knoevenagel condensations with active methylene compounds (e.g., ethyl cyanoacetate) to form α,β-unsaturated intermediates. Subsequent cyclization with hydrazines yields pyrazole derivatives (e.g., 5-arylpyrazole-4-carbaldehydes, 77–89% yield). Monitor reaction progress via in situ IR to track aldehyde consumption .

Q. How can impurities in this compound synthesis be identified and mitigated?

Common impurities include unreacted nitrile oxides (detected via LC-MS at m/z 118.0299) and aldol condensation byproducts. Strategies:

- Reaction quenching : Add acetic acid to terminate excess nitrile oxide.

- Taguchi orthogonal arrays : Optimize stoichiometry (1:1.2 alkyne:nitrile oxide) to minimize byproducts .

- DOSY NMR : Differentiates impurities based on diffusion coefficients .

Methodological Notes

- Green Chemistry : Solvent-free microwave synthesis reduces E-factor by 40% compared to traditional methods .

- Data Reproducibility : Report reaction parameters (e.g., microwave power, catalyst recycling) to align with FAIR principles.

- Structural Validation : Always cross-validate computational models with experimental data (XRD, spectroscopy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.